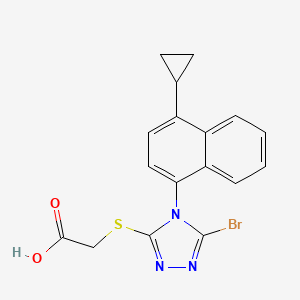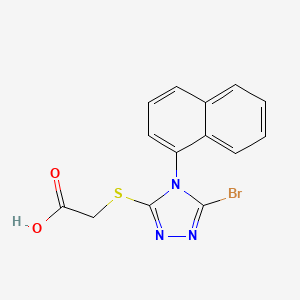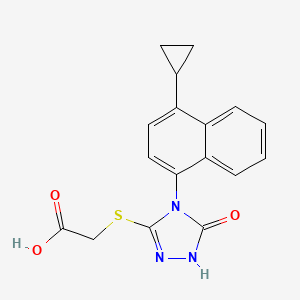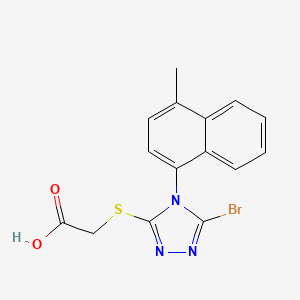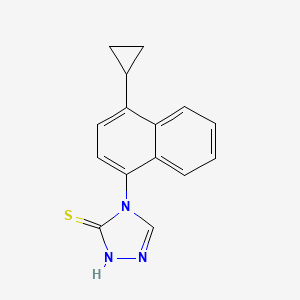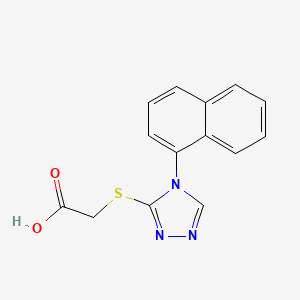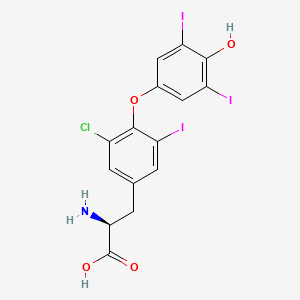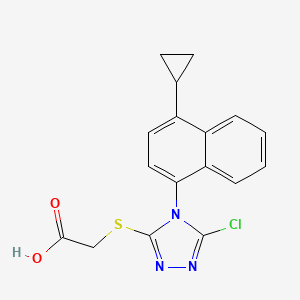
ダリフェナシン 不純物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Darifenacin impurity refers to the by-products or degradation products formed during the synthesis, storage, or handling of darifenacin, a medication used to treat urinary incontinence by blocking M3 muscarinic acetylcholine receptors . These impurities can affect the purity, efficacy, and safety of the pharmaceutical product.
科学的研究の応用
Darifenacin impurities are studied extensively to ensure the safety and efficacy of the pharmaceutical product. These studies involve:
Identification and Characterization: Using techniques like HPLC, NMR, and IR to identify and characterize impurities.
Forced Degradation Studies: To understand the stability of the drug substance under different conditions.
Pharmacological Studies: To assess the impact of impurities on the pharmacological properties of darifenacin.
作用機序
Target of Action
Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
Darifenacin selectively antagonizes the muscarinic M3 receptor . This interaction results in the blocking of M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .
生化学分析
Biochemical Properties
Darifenacin Impurity interacts with M3 muscarinic acetylcholine receptors . These receptors are involved in various biochemical reactions, particularly those related to bladder muscle contractions .
Cellular Effects
Darifenacin Impurity affects various types of cells, particularly those in the bladder. By blocking M3 muscarinic acetylcholine receptors, it reduces the urgency to urinate . This implies that Darifenacin Impurity can influence cell signaling pathways and cellular metabolism related to bladder function .
Molecular Mechanism
The molecular mechanism of Darifenacin Impurity involves its selective antagonism of the muscarinic M3 receptor . This interaction inhibits the activity of these receptors, thereby reducing bladder muscle contractions .
Temporal Effects in Laboratory Settings
In laboratory settings, Darifenacin Impurity exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms . This increases with a prolonged-release formulation . The drug is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces .
Metabolic Pathways
Darifenacin Impurity is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 . The main metabolic routes include monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Transport and Distribution
After oral administration, Darifenacin Impurity is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . This suggests that Darifenacin Impurity is distributed within the body primarily through the bloodstream.
Subcellular Localization
The subcellular localization of Darifenacin Impurity is not explicitly documented. Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with M3 muscarinic acetylcholine receptors .
準備方法
The synthesis of darifenacin impurities involves various chemical reactions and conditions. For instance, impurities such as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) and 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) are formed during the synthesis of darifenacin hydrobromide . These impurities are identified and characterized using techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy (IR) .
化学反応の分析
Darifenacin impurities undergo various chemical reactions, including:
Oxidation: Impurities are susceptible to oxidative degradation.
Hydrolysis: The drug substance is stable under acidic, alkaline, and aqueous hydrolysis conditions.
Thermal and Photolytic Conditions: The drug substance is stable under these conditions.
Common reagents used in these reactions include oxidizing agents, acids, bases, and solvents. Major products formed from these reactions include various degradation products and by-products, such as Imp-A, Imp-B, Imp-C, and Imp-D .
類似化合物との比較
Darifenacin impurities can be compared with impurities from other antimuscarinic drugs used to treat overactive bladder, such as oxybutynin and solifenacin . While the impurities from these drugs may have similar chemical structures, the specific impurities and their impact on the drug’s efficacy and safety can vary. Darifenacin’s unique selectivity for the M3 receptor distinguishes it from other similar compounds .
Similar Compounds
Oxybutynin: Another antimuscarinic drug used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist used for similar indications.
Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.
These compounds share similar therapeutic uses but differ in their chemical structures and selectivity for muscarinic receptors .
特性
CAS番号 |
1048979-09-4 |
|---|---|
分子式 |
C28H30N2O2 |
分子量 |
426.55 |
外観 |
Off-White Solid |
melting_point |
125-127°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; UK-201705 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


